Cas no 2013031-77-9 (1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride)
1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride
- EN300-1142956
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- 1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride
- 2013031-77-9
-
- Inchi: 1S/C9H9BrClNO2S/c10-7-2-1-5-12-8(7)6-9(3-4-9)15(11,13)14/h1-2,5H,3-4,6H2
- InChI Key: ILUWBXJYRNNCED-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1CC1(CC1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 308.92259g/mol
- Monoisotopic Mass: 308.92259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.4Ų
1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142956-0.05g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
| Enamine | EN300-1142956-0.1g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
| Enamine | EN300-1142956-0.25g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
| Enamine | EN300-1142956-0.5g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
| Enamine | EN300-1142956-1.0g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 1g |
$1485.0 | 2023-06-09 | ||
| Enamine | EN300-1142956-2.5g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
| Enamine | EN300-1142956-5.0g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 5g |
$4309.0 | 2023-06-09 | ||
| Enamine | EN300-1142956-10.0g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 10g |
$6390.0 | 2023-06-09 | ||
| Enamine | EN300-1142956-1g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 1g |
$1414.0 | 2023-10-26 | |
| Enamine | EN300-1142956-5g |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2013031-77-9 | 95% | 5g |
$4102.0 | 2023-10-26 |
1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride
1-(3-Bromopyridin-2-yl)methylcyclopropane-1-sulfonyl Chloride (CAS No. 2013031-77-9): A Versatile Building Block in Organic Synthesis
1-(3-Bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2013031-77-9) is a highly specialized chemical compound that has gained significant attention in the field of organic synthesis. This compound, characterized by its unique bromopyridine and cyclopropane sulfonyl chloride moieties, serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, which combines a reactive sulfonyl chloride group with a brominated pyridine ring, makes it a valuable tool for chemists seeking to create complex molecular architectures.
The growing interest in 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride is driven by its versatility in cross-coupling reactions, a topic frequently searched by researchers in organic chemistry. Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are pivotal in modern drug discovery, and this compound’s bromopyridine moiety makes it an ideal candidate for such transformations. Additionally, the sulfonyl chloride group offers further functionalization opportunities, enabling the synthesis of sulfonamides and sulfonate esters, which are common motifs in bioactive molecules.
Recent trends in AI-driven drug discovery and high-throughput screening have further highlighted the importance of compounds like 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride. Researchers are increasingly looking for building blocks that can be easily modified to generate diverse libraries of compounds for screening. This compound’s ability to participate in multiple reaction pathways aligns perfectly with the demand for diversity-oriented synthesis, a hot topic in medicinal chemistry.
Another area where 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride finds application is in the development of heterocyclic compounds. Heterocycles are a cornerstone of pharmaceutical chemistry, and the pyridine ring in this compound provides a robust platform for further derivatization. Chemists often search for efficient methods to introduce heterocycles into their molecules, and this compound offers a straightforward route to incorporate a brominated pyridine scaffold, which can be further elaborated via metal-catalyzed reactions.
The compound’s cyclopropane ring adds another layer of utility. Cyclopropanes are known for their unique ring strain, which can impart interesting conformational and electronic properties to molecules. This feature is particularly valuable in the design of bioactive compounds, where small changes in structure can lead to significant differences in activity. The combination of a cyclopropane and a sulfonyl chloride group in this compound opens up possibilities for creating novel sulfone-containing analogs, a class of compounds that has seen growing interest in recent years.
From a synthetic perspective, 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride is also notable for its compatibility with flow chemistry and automated synthesis platforms. These technologies are becoming increasingly popular in both academic and industrial settings, as they allow for faster and more efficient synthesis of complex molecules. The compound’s stability and reactivity profile make it a suitable candidate for integration into these modern workflows.
In conclusion, 1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2013031-77-9) is a multifaceted building block with broad applications in organic synthesis. Its relevance to cross-coupling reactions, heterocyclic chemistry, and diversity-oriented synthesis makes it a valuable asset for researchers. As the demand for innovative synthetic tools continues to grow, compounds like this will remain at the forefront of chemical research, enabling the discovery of new drugs, materials, and agrochemicals.
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